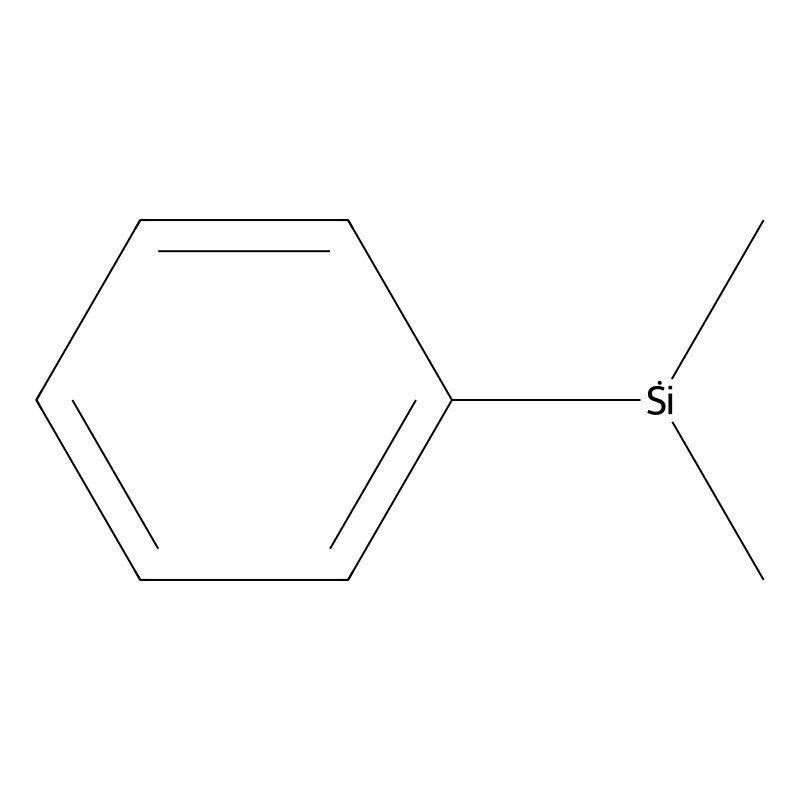

Dimethylphenylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethylphenylsilane is an organosilicon compound characterized by the molecular formula and a molecular weight of approximately 136.27 g/mol. It appears as a colorless to nearly colorless liquid with a boiling point of about 157 °C and a density of 0.889 g/mL at 25 °C. This compound is notable for its versatility in

Further Research

There is ongoing research on DMPS to explore its potential applications in various fields. Some areas of interest include:

Precursor for Silicon-Based Polymers

One of the most actively explored applications of DMPS is its use as a precursor for the synthesis of silicon-based polymers. These polymers, known as polycarbosilanes, can be tailored to possess unique properties depending on the reaction conditions and other starting materials used. Researchers are particularly interested in:

- High-performance polymers: Polycarbosilanes derived from DMPS can be thermally stable and possess good mechanical properties, making them attractive candidates for high-performance applications such as aerospace materials.

- Functional polymers: By incorporating specific functional groups into the polymer backbone, researchers can create DMPS-derived polymers with desired functionalities, such as electrical conductivity or flame retardancy [].

Surface Modification

The silicon-hydrogen (Si-H) bond in DMPS allows it to react with various surfaces, making it a potential candidate for surface modification. This modification can be used to:

- Improve adhesion: DMPS can be used to create a covalent bond between organic materials and inorganic substrates, leading to improved adhesion between dissimilar materials [].

- Functionalization: By attaching specific functional groups to the organic portion of DMPS, researchers can tailor the surface properties of a material for specific applications, such as creating water-repellent surfaces.

- Hydrosilylation: It can add across carbon-carbon double and triple bonds in the presence of transition metal catalysts, forming alkylsilanes or alkenylsilanes .

- Reactions with Vinylbenzene: It reacts with vinylbenzene to produce -phenyl-ethyl-dimethylphenyl-silane, demonstrating its utility in creating more complex silanes .

- Reduction Reactions: It serves as a reducing agent in various transformations, including the reduction of carbonyl compounds to alcohols with high stereoselectivity .

Dimethylphenylsilane can be synthesized through several methods:

- Direct Hydrosilylation: This involves the reaction of phenyl-containing substrates with dimethylsilane in the presence of catalysts such as platinum or rhodium.

- Reduction Reactions: It can be produced by reducing corresponding siloxanes or chlorosilanes using reducing agents like lithium aluminum hydride.

- Dehydrogenative Coupling: Recent studies have shown that it can be synthesized via dehydrogenative coupling reactions, where dimethylphenylsilane reacts with phenolic compounds under mild conditions .

Dimethylphenylsilane has various applications in both industrial and research settings:

- Catalyst in Organic Synthesis: It is utilized as a reagent for enol ether synthesis and as a catalyst in hydrosilylation reactions .

- Optical Emission Spectroscopy: It serves as a precursor for plasma deposition processes, contributing to materials science applications.

- Reducing Agent: Its ability to reduce carbonyl compounds makes it valuable in organic synthesis for producing alcohols from ketones and aldehydes .

Interaction studies involving dimethylphenylsilane focus primarily on its reactivity with other organic compounds. For example, its interactions during hydrosilylation have been extensively studied, revealing its capacity to form stable silane products with various unsaturated substrates. These reactions often require specific conditions and catalysts to optimize yields and selectivity .

Dimethylphenylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylphenylsilane | Versatile reagent for enol ether synthesis; hydrosilylation capabilities | |

| Trimethylsilane | Simpler structure; widely used as a silane source | |

| Diphenylsilane | Contains two phenyl groups; different reactivity profile | |

| Methylphenylsilane | One methyl and one phenyl group; less sterically hindered than dimethylphenylsilane |

Dimethylphenylsilane's unique combination of two methyl groups and one phenyl group allows it to participate effectively in various chemical transformations while maintaining stability under different conditions.

Thermodynamic Parameters (Boiling Point, Density, Refractive Index)

Boiling Point

The boiling point of dimethylphenylsilane has been consistently reported across multiple sources. The compound exhibits a boiling point of 157°C at 744 mmHg [2] or 156-157°C at standard atmospheric pressure [7]. Other sources report slight variations with values of 158°C [8] and 159°C [9], representing normal variations in measurement conditions and methodologies.

Density

The density of dimethylphenylsilane at 25°C is consistently reported as 0.889 g/mL [2] [6] [9] [10]. Some sources indicate slight variations with values of 0.879 g/mL [7], which may reflect differences in temperature or purity. The specific gravity at 20/20°C is reported as 0.88 [8], which is consistent with the density measurements.

Refractive Index

The refractive index of dimethylphenylsilane is reported as n₂₀/D 1.497 [2] [9] [10] or 1.4970 [7]. This optical property is consistent across multiple independent sources and represents the compound's interaction with light at the sodium D-line wavelength.

Additional Thermodynamic Properties

The molecular refractive power has been calculated as 44.85 mL/mol [9]. The molar volume is determined to be 153.3 mL/mol [9]. The melting point is reported as -124°C [9] [7], while some sources indicate a range of 323-329°C, which likely represents decomposition temperature rather than melting point [6] [10].

The vapor pressure at 25°C is reported as 3.7±0.2 mmHg [10]. The flash point is consistently reported as 35°C (95°F) [7] [10] [8], indicating the temperature at which the compound can form an ignitable mixture with air.

According to vapor pressure data, dimethylphenylsilane exhibits specific temperature-pressure relationships with vapor pressures reported at various temperatures in specialized databases [11].

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Raman)

Infrared Spectroscopy

The infrared spectroscopic characterization of dimethylphenylsilane provides detailed information about its vibrational modes. According to the NIST Chemistry WebBook, the infrared spectrum was recorded using a Perkin-Elmer 521 grating instrument with samples prepared in solution (10% CCl₄ for 3800-1270 cm⁻¹, 2% CS₂ for 1300-650 cm⁻¹, and 10% CCl₄ for 650-280 cm⁻¹) [12]. The spectrum exhibits characteristic absorption bands typical of organosilicon compounds containing silicon-hydrogen, silicon-carbon, and aromatic carbon-hydrogen bonds.

The infrared spectrum displays features characteristic of the phenyl group, including aromatic carbon-carbon stretches and carbon-hydrogen bending modes. The silicon-hydrogen stretch appears as a distinctive absorption, while silicon-carbon stretching vibrations contribute to the fingerprint region of the spectrum [12].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of dimethylphenylsilane reveals distinct chemical environments for the different hydrogen atoms in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (7-8 ppm), while the methyl protons attached to silicon appear at higher field positions. The silicon-hydrogen proton exhibits a characteristic chemical shift influenced by the silicon atom's electronegativity [13] [14].

¹³C Nuclear Magnetic Resonance spectroscopy provides information about the carbon environments within the molecule. The aromatic carbons of the phenyl group appear in the typical aromatic region (120-150 ppm), while the methyl carbons attached to silicon appear at higher field positions. The carbon atoms directly bonded to silicon experience characteristic downfield shifts due to the silicon atom's influence [13] [14].

Raman Spectroscopy

Raman spectroscopic analysis complements infrared spectroscopy by providing information about symmetric vibrational modes. The technique is particularly sensitive to carbon-carbon bonds and symmetric vibrations within the molecule [15] [16] [17]. The phenyl group contributes significant Raman activity through its symmetric stretching modes, while the silicon-carbon bonds provide additional spectroscopic features.

The complementary nature of infrared and Raman spectroscopy allows for comprehensive vibrational analysis of dimethylphenylsilane, with infrared spectroscopy being more sensitive to asymmetric vibrations and changes in dipole moment, while Raman spectroscopy is more sensitive to symmetric vibrations and changes in polarizability [17].

Reactivity Parameters (Nucleophilicity Scales, sN Values)

Nucleophilicity Parameters

Dimethylphenylsilane exhibits well-characterized nucleophilic reactivity parameters according to the Mayr-Patz nucleophilicity scale. The compound has been classified as an H-nucleophile, specifically as an H-Si hydride donor [18]. The nucleophilicity parameter (N) for dimethylphenylsilane is 3.55, with a nucleophile-specific sensitivity parameter (sN) of 0.75 [18].

These values represent revised parameters from earlier determinations, where the original values were N = 3.27 and sN = 0.73 [18]. The measurements were conducted in dichloromethane solvent using reference electrophiles to establish the reactivity scale position [18].

Reactivity Classification

The reactivity parameters place dimethylphenylsilane within the category of moderate nucleophiles with specific selectivity characteristics. The sN value of 0.75 indicates moderate sensitivity to electrophile strength, meaning the compound shows reasonable discrimination between electrophiles of different reactivity [18] [19].

According to the Mayr-Patz equation log k = sN(N + E), where k is the rate constant, N is the nucleophilicity parameter, E is the electrophilicity parameter, and sN is the sensitivity parameter, these values allow prediction of reaction rates with various electrophiles [19] [20].

Mechanistic Implications

The nucleophilicity parameters reflect the compound's ability to donate hydride ions in chemical reactions. The moderate N value indicates that dimethylphenylsilane is more nucleophilic than simple alkanes but less nucleophilic than strongly electron-donating systems [18] [19]. The reactivity is primarily governed by the silicon-hydrogen bond, which can undergo heterolytic cleavage to generate hydride ion equivalents.

The sensitivity parameter sN = 0.75 suggests that the compound exhibits moderate selectivity in reactions with electrophiles, showing preference for more electrophilic substrates while still reacting with moderately electrophilic species [19] [20]. This reactivity profile makes dimethylphenylsilane useful as a selective reducing agent in organic synthesis applications.

Tris(pentafluorophenyl)borane-Catalyzed Group Transfer Polymerization

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has emerged as a highly effective catalyst for the group transfer polymerization of alkyl methacrylates using dimethylphenylsilane as the silane source [1] [2]. The mechanism involves the in situ formation of silyl ketene acetal intermediates through the 1,4-hydrosilylation of methacrylate monomers, which subsequently initiate living polymerization processes.

The B(C₆F₅)₃-catalyzed system demonstrates remarkable selectivity for dimethylphenylsilane compared to other hydrosilanes. Among the tested silanes including triethylsilane, tri-n-butylsilane, triphenylsilane, and triisopropylsilane, dimethylphenylsilane and tri-n-butylsilane were uniquely suitable for producing well-defined polymers with predicted molecular masses and low polydispersity indices [1] [3]. The polymerization proceeds through a living mechanism, as verified by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) measurements, kinetic analyses, and chain extension experiments.

The reaction mechanism involves the formation of a silyl ketene acetal intermediate through B(C₆F₅)₃-catalyzed 1,4-hydrosilylation of the methacrylate monomer [1] [2]. This intermediate acts as the actual initiating species for the group transfer polymerization. The process exhibits excellent applicability across various alkyl methacrylates, including n-propyl, n-hexyl, n-decyl, 2-ethylhexyl, iso-butyl, and cyclohexyl methacrylates, demonstrating the broad substrate scope of this catalytic system.

Kinetic studies reveal that the polymerization follows first-order kinetics with respect to monomer concentration, and the molecular weight of the resulting polymers increases linearly with conversion [1] [3]. The kinetic isotope effect (KIE) measurements using dimethylphenylsilane versus its deuterated analog (dimethylphenylsilane-d) yielded a KIE value of 1.93, indicating that Si-H bond cleavage is involved in the rate-determining step [1] [2].

Silyl Ketene Acetal Formation Pathways

The formation of silyl ketene acetals from dimethylphenylsilane represents a crucial mechanistic step in several polymerization processes [4] [5]. These intermediates are generated through the interaction of dimethylphenylsilane with electron-deficient alkenes in the presence of Lewis acid catalysts, particularly B(C₆F₅)₃.

The silyl ketene acetal formation pathway involves a concerted mechanism where the silane Si-H bond undergoes nucleophilic attack by the carbonyl oxygen of the activated monomer, while the silyl group is simultaneously transferred to the carbonyl carbon [4] [5]. This process creates a stable silyl ketene acetal intermediate that possesses both nucleophilic and electrophilic character, making it an ideal initiator for controlled polymerization reactions.

Detailed mechanistic studies using in situ nuclear magnetic resonance (NMR) spectroscopy have revealed that the formation of silyl ketene acetals from dimethylphenylsilane proceeds through a Frustrated Lewis Pairs (FLP) mechanism [4] [5]. The B(C₆F₅)₃ catalyst interacts with both the silane and the carbonyl substrate, creating a reactive complex that facilitates the formation of the silyl ketene acetal intermediate. The reaction exhibits second-order dependence on B(C₆F₅)₃ concentration, suggesting that two catalyst molecules are involved in the transition state.

The silyl ketene acetal intermediates derived from dimethylphenylsilane demonstrate exceptional stability and reactivity, enabling the synthesis of well-defined block copolymers and random copolymers with predictable molecular weights and narrow molecular weight distributions [4] [5]. The retention of these intermediates throughout the polymerization process has been confirmed through chain-end analysis using MALDI-TOF MS, providing direct evidence for the living nature of the polymerization mechanism.

Dehydrogenative Coupling Processes

Homocoupling to Disiloxanes

Dehydrogenative homocoupling of dimethylphenylsilane to form disiloxanes represents a fundamental transformation in organosilicon chemistry [6] [7]. This reaction involves the oxidative coupling of two silane molecules with the elimination of hydrogen gas, resulting in the formation of Si-O-Si linkages.

The homocoupling reaction of dimethylphenylsilane is effectively catalyzed by Cu₃(BTC)₂ (where BTC = 1,3,5-benzenetricarboxylic acid), which exhibits superior stability and activity compared to other metal-organic frameworks (MOFs) studied [6]. The reaction proceeds under mild conditions with excellent selectivity for disiloxane formation. Powder X-ray diffraction patterns of fresh and recycled Cu₃(BTC)₂ catalysts showed no significant changes in crystalline structure, indicating remarkable catalyst stability under the optimized reaction conditions.

The mechanism of homocoupling involves the activation of the Si-H bond through interaction with the copper centers in the MOF structure [6] [7]. This activation facilitates the oxidative coupling process, leading to the formation of disiloxane products with concurrent hydrogen gas evolution. The reaction demonstrates excellent recyclability, with the Cu₃(BTC)₂ catalyst maintaining activity for multiple consecutive cycles with only slight decay in performance.

Alternative catalytic systems for disiloxane synthesis include gold and platinum supported on carbon in aqueous media [7]. These systems operate through various reaction pathways, including hydration of hydrosilane to silanol, dehydrogenative coupling of hydrosilane to disilane, and subsequent conversion to disiloxane. The platinum-catalyzed system also enables hydrogen-deuterium exchange reactions of dimethylphenylsilane in heavy water, providing valuable synthetic tools for isotope labeling studies.

Heterocoupling with Phenolic Compounds

The heterocoupling of dimethylphenylsilane with phenolic compounds represents a selective method for Si-O bond formation [8] [6]. This transformation is particularly valuable for the synthesis of silyl ethers and hybrid organosilicon-organic materials.

Cu₃(BTC)₂ serves as an efficient heterogeneous catalyst for the dehydrogenative coupling of dimethylphenylsilane with phenol under mild reaction conditions [8] [6]. The reaction proceeds through the activation of both the Si-H bond of the silane and the O-H bond of the phenol, facilitating the formation of Si-O bonds with hydrogen gas elimination. The copper-based MOF catalyst demonstrates superior performance compared to other tested MOFs, including Fe(BTC), MIL-101(Cr), and UiO-66(Zr), which showed no activity for this transformation.

Recent advances in this area include the development of ultra-small silver nanoparticles supported on carbon (Ag/C) as highly active catalysts for Si-O coupling reactions [8]. These catalysts achieve exceptional performance with turnover frequency (TOF) values ranging from 3.18 to 6.37 min⁻¹, depending on the specific catalyst preparation method. The Ag/C-1 catalyst, characterized by the smallest particle size and largest specific surface area, exhibited the highest activity with 99.3% selectivity and 99.1% conversion after 120 minutes of reaction time.

Kinetic studies of the heterocoupling reaction reveal zero-order kinetics with respect to both dimethylphenylsilane and ethanol concentrations [8]. This kinetic profile suggests that both substrates maintain high concentrations on the catalyst surface throughout the reaction, likely due to the strong adsorption capacity of the porous catalyst structure. The activation energy for the Ag/C-1 catalyzed reaction was determined to be approximately 30 kJ/mol, indicating facile Si-O bond formation under the employed reaction conditions.

Zirconium-Mediated Transformations

Siloxane-Zirconate Hybrid Material Synthesis

Zirconium-mediated transformations of dimethylphenylsilane have emerged as powerful methods for synthesizing advanced siloxane-zirconate hybrid materials [9] [10]. These materials combine the beneficial properties of organic siloxanes with the thermal stability and optical characteristics of zirconium-containing inorganic networks.

The synthesis of zirconium-phenyl siloxane hybrid materials involves the reaction of dimethylphenylsilane with zirconium alkoxides under controlled hydrolysis conditions [9] [10]. The resulting materials exhibit high refractive indices (n ≈ 1.58) and exceptional thermal stability, making them suitable for optical applications such as light-emitting diode (LED) encapsulants. The hybrid materials maintain high optical transparency (∼88% at 450 nm) and demonstrate superior thermal performance with no yellowing observed at 180°C for extended periods exceeding 1000 hours.

The formation mechanism involves the hydrolysis and condensation of both the silane and zirconium precursors, leading to the formation of heterometallic Zr-O-Si linkages [9] [10]. The phenyl groups from dimethylphenylsilane contribute to the optical properties of the final material while providing thermal stability through π-π stacking interactions. The incorporation of zirconium enhances the refractive index and thermal properties compared to purely organic siloxane materials.

Recent developments in this field include the synthesis of zirconium-containing polyhedral oligometallasilsesquioxanes using dimethylphenylsilane as a building block [9]. These materials demonstrate excellent thermal stabilization properties when incorporated into silicone rubber matrices, providing enhanced performance in high-temperature applications. The zirconium centers act as cross-linking points in the polymer network, resulting in improved mechanical properties and thermal stability.

Chain Scission Mechanisms in Polysiloxane Systems

Chain scission mechanisms in polysiloxane systems containing dimethylphenylsilane units represent critical degradation pathways that affect the long-term stability of these materials [11] [12]. Understanding these mechanisms is essential for developing strategies to improve the durability and performance of siloxane-based materials.

The chain scission process in dimethylphenylsilane-containing polysiloxanes involves the cleavage of Si-O bonds in the main chain, leading to a reduction in molecular weight and changes in mechanical properties [11]. This process is influenced by several factors, including temperature, oxidative conditions, and the presence of catalytic species. The phenyl substituents provide enhanced thermal stability compared to purely methyl-substituted systems, but they also introduce additional degradation pathways through aromatic ring reactions.

Thermal degradation studies of polysiloxanes containing dimethylphenylsilane units reveal that the degradation temperature increases with phenyl content [11] [12]. The mechanism involves both random chain scission and depolymerization reactions, with the relative importance of each pathway depending on the temperature and heating rate. At higher temperatures, the formation of cyclic dimethylsiloxanes becomes more prominent, indicating a depolymerization mechanism.

The presence of dimethylphenylsilane units in polysiloxane chains affects the oxidative stability of the materials [11]. While the phenyl groups provide thermal stability, they can also serve as sites for oxidative attack, leading to the formation of phenolic and quinone-type products. These oxidation products can catalyze further degradation reactions, resulting in accelerated chain scission and property deterioration.

Kinetic analysis of chain scission reactions in dimethylphenylsilane-containing polysiloxanes reveals complex behavior with multiple activation energies corresponding to different degradation pathways [11]. The activation energies for chain scission typically range from 150 to 250 kJ/mol, depending on the specific system and degradation conditions. These values are higher than those observed for purely methyl-substituted polysiloxanes, reflecting the stabilizing influence of the phenyl substituents.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive